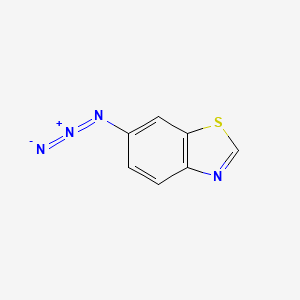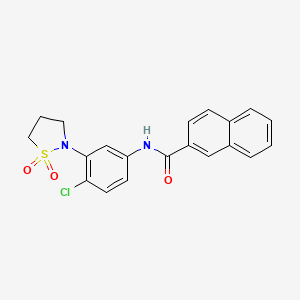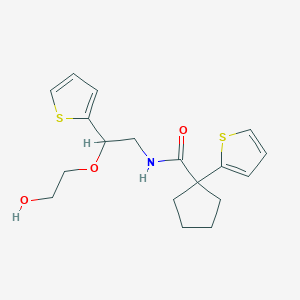
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound that features a combination of bromine, fluorine, pyridine, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Thioether Formation: The phenoxy intermediate is then reacted with a pyridine-2-thiol derivative under suitable conditions to form the thioether linkage.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while reduction can lead to the formation of thiol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and thiol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
科学的研究の応用
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Research: Study of its reactivity and the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL SULFATE
Uniqueness
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
特性
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2S.ClH/c15-9-5-11(16)14(12(17)6-9)20-7-10(19)8-21-13-3-1-2-4-18-13;/h1-6,10,19H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQZYCJELXPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=C(C=C(C=C2F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2676324.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
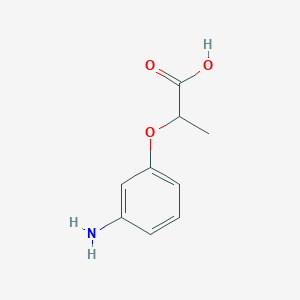
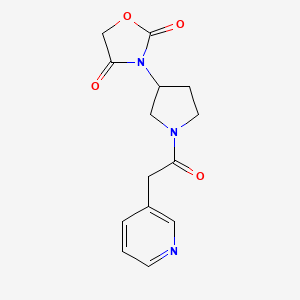

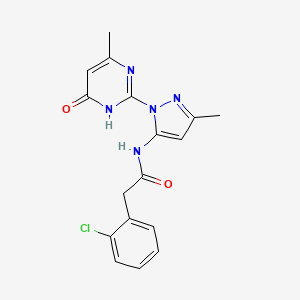
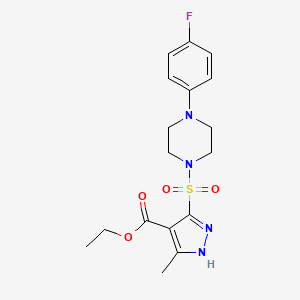
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2676336.png)
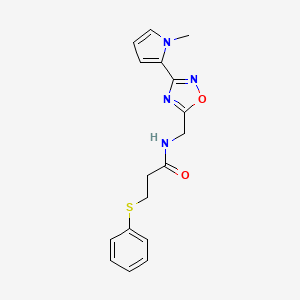
![N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2676342.png)
